molecular formula C18H18O2 B6331928 (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 850476-76-5

(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No. B6331928
CAS RN: 850476-76-5
M. Wt: 266.3 g/mol
InChI Key: IHVQFFZHRBYUFA-CSKARUKUSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, also known as 3,4-dimethylphenyl-3-methoxyphenylprop-2-en-1-one, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used to study various biochemical and physiological processes, and has been used in a variety of laboratory experiments.

Scientific Research Applications

(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one has been used in numerous scientific research applications. It has been used as a model compound to study the structure and reactivity of organic compounds, and to understand the mechanisms of organic reactions. Additionally, it has been used in the study of enzyme kinetics, drug metabolism, and other biochemical processes. It has also been used to study the structure-activity relationships of various compounds, and to synthesize new compounds with desired properties.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one is not fully understood. However, it is thought that the compound acts as an inhibitor of enzymes and other proteins, and can interfere with the function of these proteins. It is also thought to bind to certain receptors, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one are not fully understood. However, it has been shown to inhibit the activity of enzymes and other proteins, and to modulate the activity of various receptors. It has also been shown to have anti-inflammatory and antioxidant effects, and to have the potential to reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

The use of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that the compound has limited solubility in water, and can be difficult to work with in some laboratory settings.

Future Directions

The potential applications of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one are vast, and there is a great deal of research that can be done to further explore its properties and potential applications. Some potential future directions for research include exploring the compound’s potential as a therapeutic agent, investigating its effects on other biochemical and physiological processes, and exploring its potential for use in drug development. Additionally, further research into the synthesis of the compound and the optimization of the reaction conditions could lead to improved yields and more efficient synthesis of the compound.

Synthesis Methods

The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one can be accomplished through several different methods. One of the most common methods involves the reaction of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenol and 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction produces a mixture of products, including (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one and other minor products. The reaction can be optimized by varying the reaction conditions, such as the temperature, pH, and concentration of reactants.

properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13-7-9-16(11-14(13)2)18(19)10-8-15-5-4-6-17(12-15)20-3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVQFFZHRBYUFA-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

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